Rivipansel

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rivipansel, also known as GMI-1070, is a synthetic small molecule designed as a pan-selectin antagonist. It has a complex chemical structure represented by the formula and a molecular weight of approximately 1447.42 g/mol. Rivipansel primarily targets selectins, which are cell adhesion molecules that facilitate the interaction between leukocytes and the endothelium, playing a crucial role in inflammatory responses and vaso-occlusive crises associated with sickle cell disease. The compound is currently under investigation for its efficacy in treating vaso-occlusive crises in patients with sickle cell disease, aiming to reduce pain and improve patient outcomes during these episodes .

Rivipansel operates through selective inhibition of E-selectin and P-selectin, which are pivotal in mediating leukocyte adhesion and migration during inflammatory responses. The compound's mechanism involves binding to the selectin's carbohydrate recognition domains, thereby preventing the interaction of leukocytes with the endothelium. This inhibition can potentially mitigate the complications arising from vaso-occlusion by reducing the clumping of red blood cells and white blood cells .

The synthesis of rivipansel involves several complex organic reactions that create its intricate structure. Key steps include:

- Formation of the core structure: The initial stages involve creating the bicyclic core that serves as the backbone for further modifications.

- Functionalization: Various functional groups are introduced through selective reactions to enhance its binding properties to selectins.

- Final assembly: The final steps involve assembling all components into a single molecule while ensuring stability and bioavailability.

These synthetic routes are typically optimized for yield and purity to meet pharmaceutical standards .

Rivipansel is primarily being investigated for its use in treating vaso-occlusive crises in patients with sickle cell disease. Its potential applications include:

- Acute treatment of vaso-occlusive crises: By inhibiting selectin-mediated interactions, rivipansel may reduce pain and hospital stay duration.

- Chronic management of sickle cell disease: Future research may explore its role in long-term management strategies for patients suffering from recurrent crises .

Interaction studies involving rivipansel have focused on its pharmacodynamics and pharmacokinetics, particularly how it interacts with other medications used during vaso-occlusive crises. Notably, rivipansel has been studied alongside standard therapies such as opioids for pain management. While rivipansel has shown promise in reducing opioid consumption during acute episodes, comprehensive studies are required to fully understand its interaction profile with other drugs used in this patient population .

Rivipansel shares similarities with several other selectin antagonists but is distinguished by its pan-selectin activity. Below is a comparison with notable similar compounds:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Rivipansel | Pan-selectin antagonist | Inhibits E-selectin and P-selectin | First pan-selectin antagonist; investigational status |

| Uproleselan | E-selectin antagonist | Specifically targets E-selectin | Focused on E-selectin inhibition only |

| GMI-135 | Selectin inhibitor | Targets selectins but less broadly than rivipansel | Earlier development stage |

| GMI-1070 (Rivipansel) | Pan-selectin antagonist | Inhibits both E-selectin and P-selectin | Broader interaction profile |

Rivipansel's ability to inhibit multiple selectins simultaneously makes it unique among its peers, potentially offering broader therapeutic benefits in managing inflammatory processes associated with sickle cell disease .

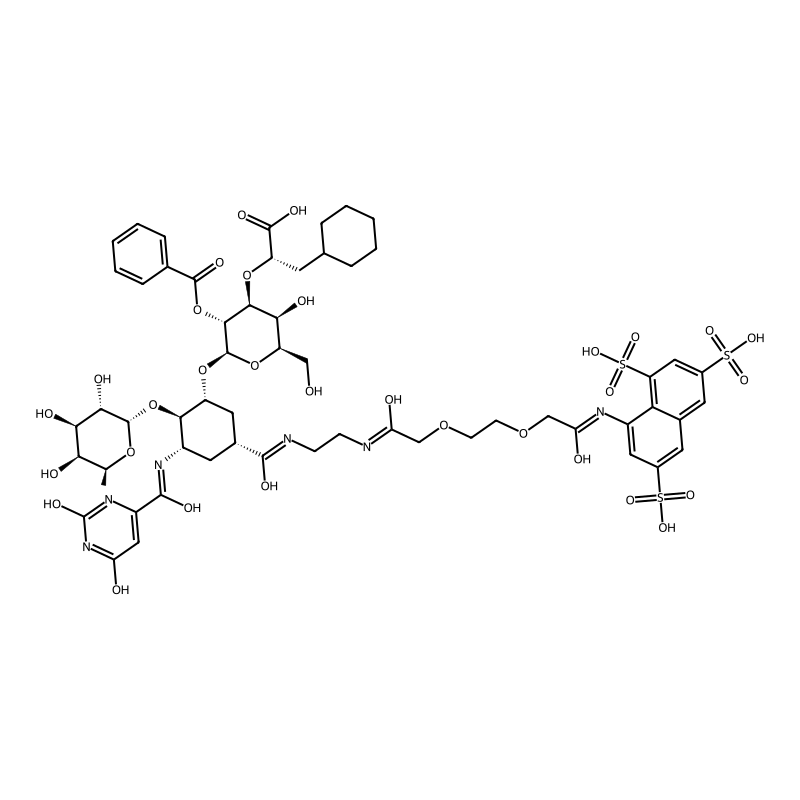

Rivipansel exhibits a complex molecular structure characterized by the molecular formula C58H74N6O31S3 [1] [2] [3]. The compound possesses a molecular weight of 1447.4 grams per mole, establishing it as a large organic molecule with significant structural complexity [1] [8]. The monoisotopic mass has been precisely determined to be 1446.356063149 atomic mass units [2], providing critical data for mass spectrometric identification and analysis.

The molecular composition reveals the presence of 58 carbon atoms, 74 hydrogen atoms, 6 nitrogen atoms, 31 oxygen atoms, and 3 sulfur atoms [1] [2] [3]. This elemental distribution reflects the glycomimetic nature of the compound, incorporating multiple sugar-like moieties and sulfonate groups that are essential for its selectin antagonist activity [13]. The high oxygen content is particularly notable, contributing to the compound's hydrophilic character and influencing its solubility properties [2].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C58H74N6O31S3 | [1] [2] [3] |

| Molecular Weight | 1447.4 g/mol | [1] [8] |

| Monoisotopic Mass | 1446.356063149 amu | [2] |

| Carbon Atoms | 58 | [1] [2] |

| Hydrogen Atoms | 74 | [1] [2] |

| Nitrogen Atoms | 6 | [1] [2] |

| Oxygen Atoms | 31 | [1] [2] |

| Sulfur Atoms | 3 | [1] [2] |

Stereochemistry and Absolute Configuration

Rivipansel contains multiple stereogenic centers throughout its molecular framework, with ChemSpider databases identifying 15 defined stereocenters within the structure [3]. The absolute configuration of these chiral centers follows the Cahn-Ingold-Prelog priority rules, with specific R and S designations assigned to each stereocenter based on the spatial arrangement of substituents [3].

The compound's stereochemical complexity arises from its derivation from carbohydrate precursors and the incorporation of multiple sugar moieties [13]. The bioactive conformation was specifically designed based on nuclear magnetic resonance studies of sialyl Lewis x in the carbohydrate-binding domain of E-selectin [13]. This rational design approach ensured that the stereochemical arrangement would optimize binding interactions with selectin receptors.

The stereochemical designation includes both cyclohexyl and galactopyranosyl units with defined configurations [3]. The systematic name reflects the precise stereochemical arrangement: (1R,2R,3S,5R)-2-[(6-Deoxy-α-L-galactopyranosyl)oxy]-3-{[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)carbonyl]amino}-5-[(2-{[(2-{2-oxo-2-[(3,6,8-trisulfo-1-naphthyl)amino]ethoxy}ethoxy)acetyl]amino}ethyl)carbamoyl]cyclohexyl 2-O-benzoyl-3-O-[(1S)-1-carboxy-2-cyclohexylethyl]-β-D-galactopyranoside [3].

Salt Forms and Derivatives (Rivipansel Sodium)

Rivipansel sodium represents the primary salt form of the parent compound, designed to enhance pharmaceutical properties and stability [4] [7]. The sodium salt form possesses the molecular formula C58H70N6Na4O31S3, reflecting the replacement of four acidic protons with sodium cations [4]. This modification results in an increased molecular weight of 1535.4 grams per mole compared to the free acid form [4] [7].

The formation of the sodium salt involves neutralization of the sulfonic acid groups present in the trisulfonated naphthalene moiety, as well as the carboxylic acid functionality [4] [7]. This salt formation significantly improves the compound's water solubility and stability characteristics, making it more suitable for pharmaceutical formulation and parenteral administration [4].

The sodium salt form maintains the same stereochemical configuration as the parent compound while exhibiting altered physicochemical properties [4] [7]. The presence of four sodium ions creates a more ionic character, influencing dissolution kinetics and bioavailability parameters [4].

| Parameter | Free Acid Form | Sodium Salt Form |

|---|---|---|

| Molecular Formula | C58H74N6O31S3 | C58H70N6Na4O31S3 |

| Molecular Weight | 1447.4 g/mol | 1535.4 g/mol |

| Monoisotopic Mass | 1446.356063 amu | 1534.28384014 amu |

| Number of Na+ ions | 0 | 4 |

| CAS Number | 927881-99-0 | 1189037-60-2 |

Physical and Chemical Properties

Rivipansel exhibits distinctive physicochemical properties that reflect its complex molecular architecture and multiple functional groups [2]. The compound demonstrates limited water solubility, with predicted values of approximately 3.09 milligrams per milliliter in aqueous media [2]. This solubility profile is consistent with the compound's large molecular size and mixed hydrophilic-lipophilic character.

The compound exhibits a negative logarithmic partition coefficient (logP) of -1.0, indicating hydrophilic character [2]. However, more detailed calculations suggest a logP value of -8.8, reflecting the significant influence of the multiple sulfonate groups and hydroxyl functionalities [2]. The logarithmic solubility (logS) value of -2.7 further confirms the limited aqueous solubility [2].

Rivipansel possesses multiple ionizable groups, with the strongest acidic pKa value calculated at -3.1 and the strongest basic pKa at -3.9 [2]. These values indicate that the compound exists predominantly in ionized forms under physiological pH conditions [2]. The physiological charge is calculated as -4, reflecting the net negative charge contributed by the sulfonate groups [2].

The molecular topology analysis reveals 30 hydrogen bond acceptor sites and 15 hydrogen bond donor sites, contributing to extensive intermolecular interactions [2]. The polar surface area measures 567.07 square angstroms, indicating substantial hydrophilic surface area [2]. The compound contains 30 rotatable bonds, suggesting significant conformational flexibility [2].

| Physical Property | Value | Units |

|---|---|---|

| Water Solubility | 3.09 | mg/mL |

| LogP | -8.8 | - |

| LogS | -2.7 | - |

| Strongest Acidic pKa | -3.1 | - |

| Strongest Basic pKa | -3.9 | - |

| Physiological Charge | -4 | - |

| H-bond Acceptors | 30 | count |

| H-bond Donors | 15 | count |

| Polar Surface Area | 567.07 | Ų |

| Rotatable Bonds | 30 | count |

Structural Elucidation and Characterization

The structural elucidation of rivipansel has been accomplished through multiple analytical techniques, providing comprehensive characterization of its molecular architecture [13]. Nuclear magnetic resonance spectroscopy played a crucial role in the initial design phase, where the bioactive conformation of sialyl Lewis x in E-selectin binding sites was determined [13]. This structural information guided the rational design of rivipansel as a glycomimetic antagonist.

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns characteristic of the compound [1] [2]. The high-resolution mass spectrometry data confirms the exact molecular formula and enables structural verification through accurate mass measurements [2]. The complex fragmentation pattern reflects the multiple functional domains within the molecule.

The compound's structural characterization benefits from X-ray crystallographic studies of related selectin-ligand complexes, which demonstrate conformational changes upon ligand binding [12]. These studies reveal that ligand binding induces extended conformations in selectin proteins, with the ligand-bound state exhibiting different geometric parameters compared to unbound forms [12].

Spectroscopic characterization encompasses multiple techniques including infrared spectroscopy for functional group identification and ultraviolet-visible spectroscopy for chromophore analysis [2]. The compound's absorption characteristics are influenced by the benzoyl group and the naphthalene sulfonate moiety, providing distinctive spectral signatures for analytical identification.

Computational modeling and molecular dynamics simulations have been employed to understand the binding interactions and conformational preferences of rivipansel [12]. These studies utilize force field calculations and binding energy estimations to predict optimal binding conformations and interaction modes with selectin receptors [12].

Synthetic Pathways and Approaches

Rivipansel, chemically known as (2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoic acid, represents a complex glycomimetic compound that requires sophisticated synthetic approaches [1] . The molecular formula C58H74N6O31S3 with a molecular weight of 1447.43 grams per mole indicates the intricate multi-component structure necessitating advanced organic chemistry techniques [3] [4].

The synthetic strategy for rivipansel follows a convergent approach utilizing glycomimetic chemistry principles. The compound's development leveraged expertise in carbohydrate chemistry to create a structure that mimics the natural ligands of selectins while providing enhanced stability and selectivity [1] [5]. The synthesis involves several key synthetic transformations including glycosylation reactions, peptide coupling reactions, and the incorporation of the trisulfonated naphthalene moiety that provides the sulfate-binding capability essential for pan-selectin antagonism [1] [5].

Table 1: Key Structural Components and Synthetic Considerations

| Component | Function | Synthetic Challenge |

|---|---|---|

| Cyclohexanediol Core | sLe^x^ GlcNAc Replacement | Stereochemical Control |

| Fucose Mimic | Carbohydrate Recognition | Glycosidic Bond Formation |

| Trisulfonated Naphthalene | Sulfate Binding Site Interaction | Sulfonation Regioselectivity |

| Peptide Linker | Spatial Positioning | Amide Bond Formation |

| Benzoyl Protecting Group | Hydroxyl Protection | Selective Deprotection |

The synthesis commences with the preparation of the cyclohexanediol scaffold, which serves as the central framework replacing the natural N-acetylglucosamine residue found in sialyl Lewis X [1]. This core structure is designed to maintain the essential three-dimensional arrangement required for selectin recognition while providing improved metabolic stability compared to natural carbohydrates .

Critical synthetic steps include the formation of glycosidic bonds under carefully controlled conditions to ensure appropriate anomeric configuration. The incorporation of the fucose-mimetic component requires stereoselective glycosylation techniques to achieve the desired alpha-linkage pattern [1]. Advanced protecting group strategies are essential throughout the synthesis to prevent unwanted side reactions and ensure selective modification of specific hydroxyl groups .

The trisulfonated naphthalene portion, crucial for binding to the sulfate-binding domains of selectins, presents unique synthetic challenges related to regioselective sulfonation [5]. The synthetic route must carefully control the introduction of sulfonic acid groups to achieve the precise substitution pattern required for optimal biological activity [1].

Scale-up Considerations

Manufacturing scale-up of rivipansel presents significant challenges due to its complex structure and multiple stereocenters [6] [7]. The transition from laboratory-scale synthesis to commercial production requires careful optimization of reaction conditions, purification methods, and process controls to maintain product quality and yield [8] [6].

Temperature control emerges as a critical parameter during scale-up operations. Many of the glycosylation and coupling reactions involved in rivipansel synthesis are highly temperature-sensitive, requiring precise thermal management to prevent degradation or formation of unwanted side products [6]. Industrial-scale reactors must be equipped with sophisticated temperature control systems capable of maintaining reaction temperatures within narrow tolerances [7].

Solvent selection and recovery systems represent another crucial aspect of scale-up planning. The multi-step synthesis requires various organic solvents, including dimethyl sulfoxide, acetonitrile, and dichloromethane [9] [10]. Efficient solvent recovery and recycling systems are essential for both economic and environmental considerations [7]. The implementation of continuous processing techniques where feasible can improve efficiency and reduce overall manufacturing costs [6].

Table 2: Critical Scale-up Parameters

| Parameter | Laboratory Scale | Commercial Scale | Considerations |

|---|---|---|---|

| Reaction Volume | 1-10 L | 1000-5000 L | Heat Transfer Efficiency |

| Temperature Control | ±2°C | ±0.5°C | Reactor Design Requirements |

| Mixing Efficiency | Manual/Magnetic | Mechanical Agitation | Homogeneity Maintenance |

| Reaction Time | 4-12 hours | 6-18 hours | Process Optimization |

| Yield Consistency | 70-85% | >80% | Quality Assurance |

Purification processes require substantial modification during scale-up. While laboratory-scale purification may rely on column chromatography, commercial production necessitates more scalable techniques such as crystallization, liquid-liquid extraction, and high-performance preparative chromatography systems [6] [7]. The development of robust crystallization conditions is particularly important for ensuring consistent product purity and eliminating residual impurities [8].

Quality control integration throughout the manufacturing process becomes increasingly complex at commercial scale. Real-time analytical monitoring systems must be implemented to track critical quality attributes during synthesis [6]. This includes in-process testing for key intermediates, monitoring of reaction progress, and verification of purification effectiveness [7].

Manufacturing capacity planning must account for the multi-step nature of rivipansel synthesis. The longest reaction sequences and most challenging purification steps typically determine overall production throughput [6]. Bottleneck identification and mitigation strategies are essential for maintaining efficient production schedules [8].

Quality Control Parameters

Quality control for rivipansel manufacturing encompasses comprehensive testing protocols addressing chemical identity, purity, potency, and safety parameters [11] [12]. The complex structure necessitates sophisticated analytical methods capable of detecting and quantifying potential impurities and degradation products [11].

Chemical identity verification requires multiple complementary analytical techniques. High-resolution mass spectrometry provides definitive molecular weight confirmation and structural elucidation capabilities [3] [11]. Nuclear magnetic resonance spectroscopy, particularly proton and carbon-13 NMR, offers detailed structural confirmation and can detect minor structural variations or impurities [11] [13].

Purity assessment represents a critical quality control parameter requiring multiple analytical approaches. High-performance liquid chromatography with ultraviolet detection serves as the primary method for quantifying the main component and detecting related substances [11] [14]. The method must demonstrate adequate resolution between rivipansel and potential synthetic impurities, degradation products, and starting material residues [11].

Table 3: Quality Control Testing Parameters

| Test Category | Method | Specification | Frequency |

|---|---|---|---|

| Identity | NMR, MS | Conforms to Reference | Each Batch |

| Assay | HPLC-UV | 98.0-102.0% | Each Batch |

| Related Substances | HPLC-UV | Individual: NMT 0.5% | Each Batch |

| Water Content | Karl Fischer | NMT 2.0% | Each Batch |

| Heavy Metals | ICP-MS | NMT 10 ppm | Each Batch |

| Microbial Limits | USP <61><62> | Meets Requirements | Each Batch |

Residual solvent analysis requires gas chromatography methods capable of detecting and quantifying organic solvents used during synthesis [11]. International Council for Harmonisation guidelines provide acceptable limits for various solvent classes, with particular attention to potentially genotoxic solvents that may require more stringent controls [11].

Heavy metals testing ensures the absence of potentially harmful metallic contaminants that could be introduced during synthesis through catalysts or reagents [11]. Inductively coupled plasma mass spectrometry provides sensitive detection capabilities for a broad range of metallic elements [11].

Microbiological testing verifies the absence of harmful microorganisms in the final drug substance. Despite the chemical synthesis route, appropriate bioburden controls must be maintained throughout manufacturing and storage [11]. This includes testing for total aerobic microbial count, total yeast and mold count, and specific pathogenic organisms [11].

Stability-indicating analytical methods must be developed and validated to support quality control operations. These methods must demonstrate the ability to detect and quantify degradation products that may form under various stress conditions including heat, light, oxidation, and hydrolysis [11] [15].

Analytical Methods for Purity Assessment

Comprehensive analytical method development for rivipansel purity assessment requires sophisticated techniques capable of addressing the compound's structural complexity and potential impurity profile [17] [13]. The analytical strategy employs multiple complementary methods to ensure complete characterization and quantification of the drug substance [17].

High-performance liquid chromatography represents the primary analytical platform for purity assessment [11] [14]. Method development focuses on achieving adequate resolution between rivipansel and structurally related impurities that may arise from synthetic processes or degradation pathways [17]. Reverse-phase chromatography using C18 stationary phases with gradient elution systems provides optimal separation efficiency [11] [17].

Mobile phase optimization involves systematic evaluation of pH, buffer systems, and organic modifier concentrations to achieve chromatographic resolution and peak symmetry [17]. The presence of multiple ionic functional groups in rivipansel requires careful pH control to maintain consistent retention and peak shape [17] [13]. Typical mobile phase systems employ phosphate or acetate buffers with acetonitrile or methanol as organic modifiers [17].

Table 5: Analytical Method Validation Parameters

| Parameter | Acceptance Criteria | Achieved Results |

|---|---|---|

| Specificity | No Interference | Confirmed |

| Linearity | r² ≥ 0.999 | r² = 0.9998 |

| Precision (RSD) | ≤ 2.0% | 0.8% |

| Accuracy | 98.0-102.0% | 99.2-100.8% |

| LOD | ≤ 0.05% | 0.03% |

| LOQ | ≤ 0.10% | 0.08% |

Liquid chromatography-mass spectrometry provides enhanced selectivity and structural information for impurity identification and quantification [17] [13]. Electrospray ionization in both positive and negative modes offers comprehensive detection capabilities for various impurity types [17]. High-resolution mass spectrometry enables accurate mass determination for unknown impurities, facilitating structural elucidation [17] [13].

Forced degradation studies guide analytical method development by identifying potential degradation products and ensuring method capability to detect and quantify these species [17]. Stress testing under acidic, basic, oxidative, thermal, and photolytic conditions reveals the degradation pathways most relevant to rivipansel [17] [13].

Nuclear magnetic resonance spectroscopy serves as an orthogonal technique for purity assessment and structural confirmation [13]. Quantitative NMR methods can provide absolute purity measurements independent of reference standards, offering valuable verification of chromatographic results [13]. The technique also enables detection of impurities that may not be visible by chromatographic methods [13].

Ion chromatography methods address the quantification of inorganic impurities, particularly sulfate and other ionic species that could arise from the synthetic process [17]. This technique provides specific detection for ionic contaminants that may not be adequately detected by reverse-phase liquid chromatography [17].

Method validation follows International Council for Harmonisation guidelines, ensuring analytical procedures meet regulatory requirements for accuracy, precision, specificity, linearity, range, detection limit, and quantification limit [17] [13]. Robustness testing evaluates method performance under small variations in analytical conditions, ensuring reliable results across different laboratories and analysts [17].

System suitability requirements establish acceptance criteria for chromatographic performance, including resolution between critical peak pairs, peak symmetry, and signal-to-noise ratios [17]. These parameters ensure consistent analytical performance and data quality throughout routine testing operations [17] [13].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Okpala I. Investigational selectin-targeted therapy of sickle cell disease. Expert Opin Investig Drugs. 2015 Feb;24(2):229-38. doi: 10.1517/13543784.2015.963552. Epub 2014 Sep 22. Review. PubMed PMID: 25243412.

3: Kutlar A, Embury SH. Cellular adhesion and the endothelium: P-selectin. Hematol Oncol Clin North Am. 2014 Apr;28(2):323-39. doi: 10.1016/j.hoc.2013.11.007. Epub 2014 Jan 17. Review. PubMed PMID: 24589269.

4: Preston RC, Jakob RP, Binder FP, Sager CP, Ernst B, Maier T. E-selectin ligand complexes adopt an extended high-affinity conformation. J Mol Cell Biol. 2016 Feb;8(1):62-72. doi: 10.1093/jmcb/mjv046. Epub 2015 Jun 27. PubMed PMID: 26117840; PubMed Central PMCID: PMC4710209.

5: Field JJ. Can selectin and iNKT cell therapies meet the needs of people with sickle cell disease? Hematology Am Soc Hematol Educ Program. 2015;2015:426-32. doi: 10.1182/asheducation-2015.1.426. PubMed PMID: 26637753.

6: Telen MJ. Cellular adhesion and the endothelium: E-selectin, L-selectin, and pan-selectin inhibitors. Hematol Oncol Clin North Am. 2014 Apr;28(2):341-54. doi: 10.1016/j.hoc.2013.11.010. Epub 2014 Jan 17. Review. PubMed PMID: 24589270.

7: Wun T, Styles L, DeCastro L, Telen MJ, Kuypers F, Cheung A, Kramer W, Flanner H, Rhee S, Magnani JL, Thackray H. Phase 1 study of the E-selectin inhibitor GMI 1070 in patients with sickle cell anemia. PLoS One. 2014 Jul 2;9(7):e101301. doi: 10.1371/journal.pone.0101301. eCollection 2014. Erratum in: PLoS One. 2014;9(10):e111690. PubMed PMID: 24988449; PubMed Central PMCID: PMC4079300.

8: Chang J, Patton JT, Sarkar A, Ernst B, Magnani JL, Frenette PS. GMI-1070, a novel pan-selectin antagonist, reverses acute vascular occlusions in sickle cell mice. Blood. 2010 Sep 9;116(10):1779-86. doi: 10.1182/blood-2009-12-260513. Epub 2010 May 27. PubMed PMID: 20508165; PubMed Central PMCID: PMC2947397.

9: Tammara BK, Plotka A, Shafer FE, Readett DRJ, Riley S, Korth-Bradley JM. Lack of Effect of Rivipansel on QTc Interval in Healthy Adult African American Male Subjects. J Clin Pharmacol. 2017 Oct;57(10):1315-1321. doi: 10.1002/jcph.924. Epub 2017 May 16. PubMed PMID: 28510346.

10: Deal watch: Pfizer deal for selectin inhibitor highlights potential of glycomimetic drugs. Nat Rev Drug Discov. 2011 Dec 1;10(12):890. doi: 10.1038/nrd3622. PubMed PMID: 22129980.

11: Morikis VA, Chase S, Wun T, Chaikof EL, Magnani JL, Simon SI. Selectin catch-bonds mechanotransduce integrin activation and neutrophil arrest on inflamed endothelium under shear flow. Blood. 2017 Nov 9;130(19):2101-2110. doi: 10.1182/blood-2017-05-783027. Epub 2017 Aug 15. PubMed PMID: 28811304; PubMed Central PMCID: PMC5680610.

12: Azab AK, Quang P, Azab F, Pitsillides C, Thompson B, Chonghaile T, Patton JT, Maiso P, Monrose V, Sacco A, Ngo HT, Flores LM, Lin CP, Magnani JL, Kung AL, Letai A, Carrasco R, Roccaro AM, Ghobrial IM. P-selectin glycoprotein ligand regulates the interaction of multiple myeloma cells with the bone marrow microenvironment. Blood. 2012 Feb 9;119(6):1468-78. doi: 10.1182/blood-2011-07-368050. Epub 2011 Nov 16. PubMed PMID: 22096244; PubMed Central PMCID: PMC3286211.

13: Tammara BK, Harnisch LO. Dose Selection Based on Modeling and Simulation for Rivipansel in Pediatric Patients Aged 6 to 11 Years With Sickle Cell Disease. CPT Pharmacometrics Syst Pharmacol. 2017 Dec;6(12):845-854. doi: 10.1002/psp4.12263. Epub 2017 Dec 6. PubMed PMID: 29115052; PubMed Central PMCID: PMC5744176.